molecular formula C18H24N2O2S B2370889 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 1903022-84-3

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2370889
CAS RN: 1903022-84-3
M. Wt: 332.46
InChI Key: ZZSHAHSKRWLJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as CYT387, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2009 and since then, it has been extensively studied for its pharmacological properties.

Scientific Research Applications

Heterocyclic Cycloadditions and Molecular Conformations

Research on nicotinamide derivatives, like the ones conducted by Falck et al. (1990), explores the reactivity of pyridinium salts with electron-rich olefins, leading to Bradsher cyclization. This cycloaddition reaction showcases the potential of nicotinamide derivatives in synthesizing complex heterocyclic structures that could serve as key intermediates in pharmaceutical and organic chemistry (Falck, Wittenberger, Rajapaksa, Mioskowski, & Boubia, 1990). Similarly, Gomes et al. (2013) investigated the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, revealing insights into the structural dynamics that could influence their chemical reactivity and binding properties in biological systems (Gomes, Low, Wardell, Pinheiro, de Mendonça, & de Souza, 2013).

Fluorescent Analogs and Metabolic Insights

The synthesis of fluorescent analogs of nicotinamide adenine dinucleotide by Barrio et al. (1972) presents another facet of nicotinamide derivatives' applications. These analogs serve as vital tools in studying enzyme-catalyzed reactions and cellular metabolism, providing a window into the biochemical pathways that underpin health and disease (Barrio, Secrist, & Leonard, 1972).

Corrosion Inhibition and Material Science

Chakravarthy, Mohana, & Kumar (2014) explored the corrosion inhibition effects of nicotinamide derivatives on mild steel in acidic conditions. This research highlights the potential of these compounds in protecting industrial materials from corrosion, underscoring their importance in material science and engineering (Chakravarthy, Mohana, & Kumar, 2014).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c21-17(19-11-8-14-5-2-1-3-6-14)16-7-4-10-20-18(16)22-15-9-12-23-13-15/h4-5,7,10,15H,1-3,6,8-9,11-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSHAHSKRWLJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(N=CC=C2)OC3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.